(2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride chemical properties
(2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride chemical properties
An In-Depth Technical Guide to (2R,5S)-1-benzyl-2,5-dimethylpiperazine Dihydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride, a chiral piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical and physical properties, provide detailed protocols for its synthesis and analytical characterization, and explore its reactivity and potential applications. This document is intended to serve as a valuable resource for scientists leveraging this compound as a building block for complex molecules or investigating its pharmacological potential in the central nervous system.
Introduction to the Chiral Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its structural versatility and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] The introduction of chirality to this scaffold profoundly influences a molecule's pharmacodynamic and pharmacokinetic properties, as stereoisomers can exhibit vastly different binding affinities, efficacies, and metabolic profiles.[2][3]
(2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride (CAS No. 198896-00-3) is a specific stereoisomer that serves as a crucial intermediate and research tool.[4][5] Its defined three-dimensional structure, featuring a trans configuration of the two methyl groups, makes it an ideal candidate for structure-activity relationship (SAR) studies and the synthesis of enantiomerically pure drug candidates.[5][6] This guide offers a senior scientist's perspective on the practical handling, synthesis, and application of this important compound.
Core Chemical and Physical Properties
The utility of any chemical compound in a research setting begins with a thorough understanding of its fundamental properties. The dihydrochloride salt form of this molecule is deliberately chosen to enhance its stability and aqueous solubility, which is a critical consideration for biological assays.[4][7]
| Identifier | Value | Reference |
| CAS Number | 198896-00-3 | [4][5][8][9] |
| Molecular Formula | C₁₃H₂₂Cl₂N₂ | [4][5] |
| Molecular Weight | 277.23 g/mol | [5][8] |
| Synonym | trans-1-Benzyl-2,5-dimethylpiperazine dihydrochloride | [5] |
| Canonical SMILES | C[C@H]1CN(CC2=CC=CC=C2)CN1.Cl.Cl | [5] |
The presence of the benzyl and methyl groups imparts hydrophobic characteristics, while the protonated amines of the dihydrochloride salt provide a hydrophilic counterpoint, influencing its behavior in both organic and aqueous media.[4]
| Physicochemical Property | Value / Description | Reference |
| Appearance | White to off-white solid | [7] |
| Solubility | High solubility in water; moderate to good solubility in polar protic solvents (e.g., methanol, ethanol). | [4][7] |
| pKa Estimates | pKa₁: ~9.1-9.7 (more basic nitrogen), pKa₂: ~4.6-5.4 (less basic nitrogen). | [7] |
| Topological Polar Surface Area | 15.27 Ų | [5] |
| logP (Predicted) | 2.71 | [5] |
Synthesis and Purification Workflow
The synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is a multi-step process that requires careful control of reaction conditions to ensure stereochemical integrity and high purity.[7] The general strategy involves the formation of the chiral piperazine ring, followed by N-benzylation and conversion to the final dihydrochloride salt.
Caption: Conceptual workflow for the synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride.
Experimental Protocol 1: Synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine (Free Base)
Causality: This protocol outlines a generalized reductive amination approach, a robust method for forming C-N bonds. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial to prevent over-reduction or side reactions.
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Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (2R,5S)-2,5-dimethylpiperazine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reagent Addition: Add benzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Rationale: Portion-wise addition controls the exothermic reaction and prevents temperature spikes that could lead to side products.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via column chromatography on silica gel to yield the pure free base.
Experimental Protocol 2: Conversion to Dihydrochloride Salt
Causality: Converting the free base to its dihydrochloride salt significantly improves its handling properties, crystallinity, and solubility in aqueous solutions for biological testing.[4]
-
Dissolution: Dissolve the purified free base from Protocol 1 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) (2.2 eq).
-
Precipitation: A white solid should precipitate out of the solution almost immediately. Continue stirring for 30-60 minutes at 0-5 °C to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.
-
Drying: Dry the resulting white solid under vacuum to obtain the final (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride.
Analytical Characterization and Quality Control
Rigorous analytical validation is non-negotiable to ensure the identity, purity, and stereochemical integrity of the final compound. Each protocol within this workflow serves as a self-validating checkpoint.
Caption: A self-validating workflow for the analytical characterization of the target compound.
Protocol 3: Standard QC Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and regiochemistry.[6]
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzyl group, a singlet for the benzylic CH₂ protons, and distinct signals for the piperazine ring protons and the two methyl groups.
-
¹³C NMR: Verify the presence of the correct number of carbon atoms, with distinct peaks for the aromatic, aliphatic, and methyl carbons.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) / High-Resolution Mass Spectrometry (HRMS):
-
Purpose: To confirm the molecular weight and assess purity.[6]
-
Procedure: A small sample is analyzed by LC-MS. The mass spectrum should show a clear parent ion corresponding to the free base [M+H]⁺. HRMS will provide a high-accuracy mass measurement, confirming the elemental composition. The LC chromatogram (e.g., at 254 nm) is used to determine the purity, which should typically be >98%.[6]
-
| Analytical Data | Expected Value / Observation | Reference |
| ¹H NMR | Distinct shifts for methyl groups (~1.2–1.5 ppm) confirm stereochemistry. | [6] |
| HRMS | Exact mass corresponding to the free base formula C₁₃H₂₀N₂. | [6] |
| Purity (LC-MS) | >98% | [5][6] |
Reactivity and Potential Biological Mechanisms
The chemical reactivity of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is dominated by the nucleophilic character of its nitrogen atoms, allowing for further functionalization.[7] However, its primary interest lies in its potential pharmacological activity, which is inferred from the extensive study of the piperazine scaffold.
Piperazine derivatives are well-known modulators of monoamine neurotransmitter systems.[1][7] This compound is hypothesized to interact with serotonin (5-HT) and dopamine (D) receptors, which are key targets in the treatment of depression and psychosis.[7] The specific stereochemistry of the (2R,5S) isomer is critical, as it dictates the precise orientation of the molecule within the receptor's binding pocket, influencing affinity and functional activity.[6]
Caption: Hypothesized interaction of the compound with CNS receptors to produce a therapeutic effect.
Applications in Research and Drug Discovery
The unique combination of a chiral piperazine core and defined substituents makes this compound a versatile tool for the modern medicinal chemist.
-
Pharmaceutical Development: It serves as a key building block for synthesizing more complex and potent drug candidates, particularly for neurological and psychiatric conditions.[7] Its structure can be further elaborated to fine-tune receptor selectivity and pharmacokinetic properties.
-
Research Tool: As a well-defined chemical entity, it is an excellent reference compound in SAR studies to understand how specific structural modifications impact biological activity.[7]
-
Asymmetric Catalysis: Chiral amines and their derivatives are valuable in the field of organocatalysis, and this compound can be explored for its utility in catalyzing stereoselective reactions.[6]
Conclusion
(2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is more than just a chemical intermediate; it is a precision tool for drug discovery and chemical synthesis. Its defined stereochemistry, coupled with the well-documented pharmacological relevance of the piperazine scaffold, makes it a high-value compound for researchers. This guide has provided the essential technical framework for its synthesis, characterization, and application, grounded in the principles of scientific integrity and causality. Proper handling and rigorous quality control, as outlined here, are paramount to unlocking its full potential in the laboratory.
References
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